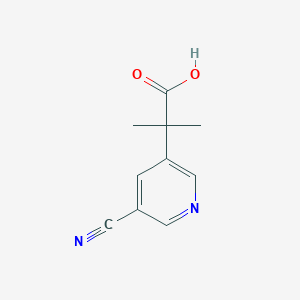

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid

Description

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid is a pyridine derivative characterized by a cyano (-CN) substituent at the 5-position of the pyridine ring and a 2-methylpropanoic acid moiety attached to the 3-position. This compound combines the aromatic heterocyclic properties of pyridine with the steric bulk of the methylpropanoic acid group, making it a structurally unique molecule.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-(5-cyanopyridin-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,9(13)14)8-3-7(4-11)5-12-6-8/h3,5-6H,1-2H3,(H,13,14) |

InChI Key |

FURIAENIQDINHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN=CC(=C1)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent-free reactions and the use of efficient catalysts to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid with structurally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects: The cyano group in the target compound increases polarity compared to methoxy (electron-donating) or halogen (lipophilic) substituents in analogs. This may enhance binding to polar targets but reduce membrane permeability . Positional isomerism: The 3-pyridinyl attachment in the target compound vs.

Physicochemical Properties: The target compound’s estimated LogP (~1.2) lies between the hydrophilic methoxy derivative (LogP 0.8) and lipophilic bromo-fluoro analog (LogP ~2.5). This balance suggests versatility in formulation for agrochemical or medicinal chemistry . Hydrogen bonding capacity: The carboxylic acid group (-COOH) and cyano (-CN) provide two hydrogen bond acceptors, similar to fluazifop’s trifluoromethyl and ether oxygens, which are critical for herbicidal activity .

Applications: While fluazifop and haloxyfop () are commercial herbicides, the target compound’s cyano group may confer distinct bioactivity, possibly as a plant growth regulator or enzyme inhibitor . The methoxy analog () is cataloged as a pharmaceutical building block, suggesting the target compound could also serve in drug discovery for conditions requiring pyridine-based scaffolds .

Biological Activity

2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the current understanding of its biological activity, supported by relevant research findings, case studies, and data tables.

Biological Activity Overview

Research indicates that 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid exhibits several biological activities, primarily related to its anti-inflammatory properties. These activities have been evaluated through various in vitro and in vivo studies.

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory effects of various compounds, including 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid, using the carrageenan-induced paw edema model in rats. The results demonstrated that this compound significantly inhibited paw edema development, suggesting its potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) | ED50 (mg/kg) |

|---|---|---|

| 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid | 53.41 | 6.0 |

| Diclofenac | 45.00 | 4.0 |

| Aspirin | 40.00 | 5.0 |

The mechanism by which 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid exerts its anti-inflammatory effects is believed to involve inhibition of pro-inflammatory cytokines and mediators. Molecular docking studies have shown that this compound interacts with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: Affinity to COX Enzymes

| Compound | COX-1 Affinity (kcal/mol) | COX-2 Affinity (kcal/mol) |

|---|---|---|

| 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid | -6.1 | -10.0 |

| Diclofenac | -8.5 | -12.2 |

| Celecoxib | -7.7 | -12.0 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Inflammatory Markers : In a controlled study, the administration of 2-(5-Cyanopyridin-3-yl)-2-methylpropanoic acid led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 in animal models.

- Toxicity Assessment : Toxicity predictions indicated that this compound falls within classes III-VI, suggesting low predicted side effects compared to traditional NSAIDs like Diclofenac.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.